Product packaging for 3,5-Dibromobenzylamine hydrochloride(Cat. No.:CAS No. 202982-73-8)

3,5-Dibromobenzylamine hydrochloride

Cat. No.: B1421902
CAS No.: 202982-73-8
M. Wt: 301.4 g/mol
InChI Key: JNIPLBZDAKZRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dibromobenzylamine hydrochloride is a halogenated benzylamine derivative characterized by bromine substituents at the 3 and 5 positions of the aromatic ring and an amine functional group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing more complex molecules like Bromhexine hydrochloride, which shares its dibromo-substituted benzylamine backbone .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Br2ClN B1421902 3,5-Dibromobenzylamine hydrochloride CAS No. 202982-73-8

Properties

IUPAC Name

(3,5-dibromophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPLBZDAKZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-73-8
Record name Benzenemethanamine, 3,5-dibromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-dibromophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3,5-Dibromobenzylamine hydrochloride is a compound of interest due to its diverse biological activities. It is a derivative of benzylamine, which has been studied for various pharmacological effects, including mucoactive properties and potential applications in treating respiratory conditions. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications.

Pharmacological Effects

  • Mucoactive Activity :
    • This compound (BHC) exhibits significant mucoactive properties, making it beneficial in treating respiratory diseases such as chronic bronchitis. Clinical studies have shown that BHC can enhance mucus clearance by altering the viscosity and composition of sputum, which is critical for patients with obstructive airway diseases .
  • Secretolytic and Antitussive Effects :
    • The compound has demonstrated secretolytic activity, stimulating the production of surfactant and antiatelectasis factors in the lungs. This effect contributes to its antitussive properties, helping to alleviate cough associated with respiratory conditions .
  • Cytotoxicity :
    • Preliminary studies have indicated cytotoxic effects against certain cancer cell lines. For instance, derivatives related to 3,5-Dibromobenzylamine have shown promise in inhibiting the growth of malignant melanoma cells (A-375) and other cancer types .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Mucus Composition Alteration : BHC influences the synthesis of mucosubstances in tracheobronchial goblet cells, leading to a shift from acid mucosubstances to neutral ones. This change enhances mucus clearance and reduces sputum viscosity .
  • Phospholipid Synthesis Stimulation : The compound has been shown to stimulate phospholipid synthesis in lung tissues, which is crucial for maintaining pulmonary function and surfactant homeostasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
MucoactiveEnhances mucus clearance; alters sputum viscosity
SecretolyticStimulates surfactant production
AntitussiveReduces cough frequency and severity
CytotoxicityInhibits growth of cancer cell lines

Table 2: Clinical Study Findings

Study TypePopulationTreatment DurationKey FindingsReferences
Clinical TrialPatients with bronchitis15 daysSignificant decrease in sputum viscosity
Case StudyChronic respiratory patientsVariesImproved mucus clearance and reduced cough

Case Study 1: Efficacy in Chronic Bronchitis

In a clinical trial involving patients with chronic bronchitis, treatment with BHC resulted in a marked improvement in symptoms. Patients reported a significant reduction in sputum volume and viscosity after 15 days of treatment. The study highlighted the compound's ability to enhance expectoration and overall respiratory function .

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments evaluated the cytotoxic effects of brominated derivatives related to BHC on human melanoma cells. The results indicated that certain compounds exhibited over 80% cytotoxicity at specific concentrations, suggesting potential as therapeutic agents in oncology .

Scientific Research Applications

Synthesis of Pharmaceuticals

3,5-Dibromobenzylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. As a derivative of benzylamine, it can participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules needed for therapeutic purposes .

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of dibromobenzylamine possess significant antibacterial activity. This is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains .
  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems. For instance, its role as a selective adrenergic neuron toxin (DSP-4) highlights its potential in neuropharmacological research, particularly in understanding attention-deficit hyperactivity disorder (ADHD) and other neurodevelopmental disorders .

Mechanistic Studies

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. It is known to influence neurotransmitter release and uptake, which can provide insights into synaptic transmission processes and neurochemical pathways .

Case Studies

Several case studies have explored the applications and effects of this compound:

  • Antimicrobial Study : A study focusing on the synthesis and evaluation of dibromobenzylamine derivatives revealed potent antibacterial effects against resistant strains of bacteria. These findings suggest that modifications at specific sites on the dibromobenzylamine structure can enhance its efficacy as an antimicrobial agent .
  • Neurotoxicology Research : Research involving DSP-4 (N-(2-chloroethyl)-N-2-bromobenzylamine hydrochloride) demonstrated its utility in studying noradrenergic systems in animal models. This work has implications for understanding ADHD and other cognitive disorders by elucidating how neurotransmitter dynamics are affected by pharmacological agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromhexine Hydrochloride

Structure : Bromhexine hydrochloride (C₁₄H₂₀Br₂N₂·HCl) is a derivative of 3,5-dibromobenzylamine, modified with N-cyclohexyl and N-methyl substituents .
Biological Activity : Unlike the simpler 3,5-dibromobenzylamine hydrochloride, Bromhexine is a clinically approved mucolytic agent. Its bulky N-substituents enhance lipophilicity, improving membrane permeability and targeting respiratory tract mucins.
Structure-Activity Relationship (SAR) : The cyclohexyl group likely contributes to prolonged half-life and reduced metabolic degradation, while the dibromo-substituted aromatic ring may stabilize interactions with mucin proteins.

Property 3,5-Dibromobenzylamine HCl Bromhexine HCl
Molecular Formula C₇H₇Br₂N·HCl C₁₄H₂₀Br₂N₂·HCl
Substituents -NH₂, 3,5-Br N-Cyclohexyl, N-methyl
Application Synthetic intermediate Mucolytic agent
Key Data N/A >98% purity

3,5-Bis(benzylidene)-4-piperidone Hydrochloride (Compound 5a)

Structure: This anticancer lead compound features a piperidone core with conjugated α,β-unsaturated ketones and a terminal morpholine group . Biological Activity: Compound 5a exhibits tumor-selective cytotoxicity (CC₅₀ <5 μM in leukemia and squamous carcinoma cells) and induces apoptosis via caspase-3 activation and autophagy. Its selectivity index (SI >1) surpasses reference drugs like melphalan. Comparison: While 3,5-dibromobenzylamine lacks the α,β-unsaturated ketones critical for thiol-targeted cytotoxicity, both compounds highlight the importance of halogenation (bromine in 3,5-dibromobenzylamine vs. none in 5a) and terminal functional groups (morpholine in 5a) in modulating bioactivity.

Property 3,5-Dibromobenzylamine HCl Compound 5a
Key Functional Groups 3,5-Br, -NH₂ α,β-unsaturated ketones, morpholine
Mechanism N/A Apoptosis/autophagy induction
CC₅₀ (HL-60 cells) N/A <5 μM

Clenbuterol Hydrochloride

Structure: A β₂-adrenergic agonist with 3,5-dichloro and tert-butylamino substituents . Biological Activity: Used therapeutically for asthma, Clenbuterol’s misuse as a growth promoter in livestock highlights its acute toxicity at high doses. Comparison: Unlike 3,5-dibromobenzylamine, Clenbuterol’s 3,5-dichloro substitution and bulky tert-butyl group optimize β₂-receptor binding. Bromine’s larger atomic radius in 3,5-dibromobenzylamine may alter electronic effects but reduce receptor affinity compared to chlorine.

3,5-Dichlorobenzaldehyde

Structure: A benzaldehyde derivative with 3,5-dichloro substituents . Chemical Behavior: The aldehyde group and chlorine substituents increase electrophilicity, accelerating hydrolysis rates compared to brominated analogs.

Structural and Functional Insights

  • Halogen Effects : Bromine’s electronegativity and size influence electronic distribution and steric interactions, which may enhance binding to hydrophobic pockets in target proteins compared to chlorine .
  • N-Substituents : Bulky groups (e.g., cyclohexyl in Bromhexine) improve pharmacokinetics but may limit blood-brain barrier penetration, whereas simpler amines (e.g., 3,5-dibromobenzylamine) offer versatility in synthetic applications .
  • Target Selectivity: Conjugated systems (e.g., α,β-unsaturated ketones in 5a) enable thiol-mediated cytotoxicity, a mechanism absent in non-conjugated benzylamines like 3,5-dibromobenzylamine .

Preparation Methods

Bromination of Benzylamine Derivatives

Method Overview:

The foundational step involves brominating a benzylamine precursor, typically methyl anthranilate or related aromatic amines, using bromine in controlled conditions. The process aims to introduce bromine atoms selectively at the 3 and 5 positions of the benzene ring.

Key Process Parameters:

Parameter Details Source
Brominating agent Bromine (molecular bromine) ,
Solvent Water, acetic acid, or organic solvents like ethyl acetate ,
Temperature 0°C to room temperature; sometimes elevated to 60°C ,
Reaction time 1-4 hours ,
Yield Typically moderate to high (50-80%) ,

Research Findings:

  • In a patent by EP0130224A1, bromination of methyl anthranilate with bromine in water with hydrogen peroxide yields 3,5-dibromo derivatives efficiently, with reaction conditions optimized to prevent over-bromination (around 0°C to 25°C).

  • The process involves initial formation of mono-brominated intermediates, followed by further bromination to obtain the dibrominated compound, with reaction times carefully controlled to avoid polybromination.

Conversion to Benzylamine

Post-bromination, the ester or intermediate is hydrolyzed or reduced to the corresponding benzylamine derivative.

Methods:

  • Hydrolysis of methyl esters under acidic or basic conditions to free the amine group.

  • Reduction of nitro or imine intermediates using reducing agents like sodium borohydride or catalytic hydrogenation.

Research Findings:

  • A synthesis pathway described in patent CN102399159A involves reduction of methyl 2-aminobenzoate derivatives with sodium borohydride in ethyl acetate, under controlled low temperatures (≤5°C), to yield 3,5-dibromobenzylamine.

  • The reduction process is carefully monitored to prevent over-reduction or side reactions, with the reaction typically lasting 8-10 hours at low temperatures.

Formation of Hydrochloride Salt

The free base benzylamine is converted into its hydrochloride salt to enhance stability and facilitate purification.

Method:

  • Treatment of benzylamine with gaseous or dissolved hydrogen chloride (HCl) in an organic solvent like ethanol or ethyl acetate.

  • Crystallization from suitable solvents such as methanol or perchloroethylene.

Research Findings:

  • The hydrochloride salt is obtained by crystallization from methanol, often yielding high purity and good crystalline form. The process involves cooling the reaction mixture to 10°C, filtering, and drying under vacuum.

Summary of Preparation Methods

Method Starting Material Bromination Step Reduction Step Salt Formation Key Conditions Yield References
Bromination + Hydrolysis + Reduction Methyl anthranilate Bromine in water/acetic acid at 0-25°C Sodium borohydride in ethyl acetate at ≤5°C HCl in ethanol Controlled temperature, reaction time 1-4 hours 50-80% ,
Direct bromination of benzylamine derivatives Benzylamine derivatives Bromine in acetic acid at room temp Catalytic hydrogenation or NaBH4 Acidic aqueous solution Mild heating, careful control to prevent over-bromination Variable ,
Multi-step synthesis via aromatic substitution 2-Aminobenzoic acid derivatives Bromination with tribromide reagents Reduction with sodium borohydride Crystallization from methanol Elevated temperatures (60°C), reaction times 2-3 hours ~70%

Research Findings and Industrial Implications

  • The synthesis pathways emphasize the importance of temperature control to prevent over-bromination and side reactions, with low-temperature reductions (≤5°C) being standard.

  • The choice of brominating reagent and solvent significantly impacts yield and purity, with acetic acid and water being preferred for their reactivity and ease of purification.

  • The overall process is optimized for high yield and purity, suitable for pharmaceutical and agrochemical applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,5-Dibromobenzylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of benzylamine derivatives under controlled conditions. Key steps include:

  • Halogenation : Sequential bromination at the 3- and 5-positions using brominating agents (e.g., Br₂ with FeCl₃ as a catalyst) .
  • Hydrochloride Formation : Reaction with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Optimization focuses on temperature control (e.g., 0–5°C during bromination) and stoichiometric excess of bromine (1.2–1.5 equivalents) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, NH₂ protons at δ 4.1–4.3 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.8 for C₇H₇Br₂N·HCl) .
  • FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (600–700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving bromine or HCl gas.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the tumor-selective cytotoxicity of this compound?

  • Methodological Answer :

  • Cell Lines : Use human tumor cells (e.g., HL-60 leukemia, HSC-2 oral squamous carcinoma) and normal cells (e.g., HGF gingival fibroblasts) .
  • Dose-Response Assays : Determine CC₅₀ values (concentration causing 50% cell death) via MTT or trypan blue exclusion.
  • Selectivity Index (SI) : Calculate SI = (Mean CC₅₀ of normal cells) / (CC₅₀ of tumor cells). Compounds with SI >5 are prioritized .

Q. What structural modifications enhance the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce nitro (–NO₂) or trifluoromethyl (–CF₃) groups at the 4-position to increase electrophilicity and thiol reactivity, improving cytotoxicity (e.g., 4-NO₂ derivatives show 3× higher potency) .
  • Terminal Moieties : Replace the benzyl group with morpholine or piperazine to enhance solubility and tumor penetration .
  • QSAR Modeling : Correlate Hammett σ constants with CC₅₀ values to predict activity (e.g., σ >0.8 correlates with lower CC₅₀ in HL-60 cells) .

Q. Which mechanisms underlie the apoptotic or autophagic effects of this compound?

  • Methodological Answer :

  • Apoptosis Assays : Measure caspase-3 activation (fluorometric substrates) and DNA fragmentation (TUNEL staining). For example, 5 μM 3,5-Dibromobenzylamine induces 60% caspase-3 activation in HL-60 cells .
  • Autophagy Markers : Monitor LC3-II conversion (western blot) and autophagosome formation (fluorescence microscopy with LysoTracker) .
  • Comparative Studies : Use inhibitors like Z-VAD-FMK (apoptosis) or chloroquine (autophagy) to delineate dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromobenzylamine hydrochloride
Reactant of Route 2
3,5-Dibromobenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.